molecular formula C10H11ClF3NO B8170542 1-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)ethanamine

1-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)ethanamine

Cat. No.: B8170542
M. Wt: 253.65 g/mol
InChI Key: UROHCTHLORFKLI-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)ethanamine is an organic compound characterized by the presence of a chloro group, a trifluoroethoxy group, and an ethanamine moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-nitrophenol and 2,2,2-trifluoroethanol.

    Formation of Trifluoroethoxy Intermediate: The nitrophenol is reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to form 4-chloro-3-(2,2,2-trifluoroethoxy)nitrobenzene.

    Reduction: The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding 4-chloro-3-(2,2,2-trifluoroethoxy)aniline.

    Alkylation: Finally, the aniline is alkylated with ethyl bromide in the presence of a base such as sodium hydride to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing production rates.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The ethanamine moiety can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is typically employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

1-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its binding affinity and selectivity, while the ethanamine moiety facilitates its interaction with biological molecules. The compound may modulate enzymatic activity or receptor signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

    4-Chloro-3-(2,2,2-trifluoroethoxy)aniline: Shares the trifluoroethoxy and chloro groups but lacks the ethanamine moiety.

    1-(4-Chloro-3-methoxyphenyl)ethanamine: Similar structure but with a methoxy group instead of trifluoroethoxy.

    1-(4-Bromo-3-(2,2,2-trifluoroethoxy)phenyl)ethanamine: Similar structure but with a bromo group instead of chloro.

Uniqueness: 1-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)ethanamine is unique due to the presence of both the trifluoroethoxy and ethanamine groups, which confer distinct chemical and biological properties. The trifluoroethoxy group enhances its lipophilicity and metabolic stability, while the ethanamine moiety provides a site for further functionalization and interaction with biological targets.

Properties

IUPAC Name

1-[4-chloro-3-(2,2,2-trifluoroethoxy)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3NO/c1-6(15)7-2-3-8(11)9(4-7)16-5-10(12,13)14/h2-4,6H,5,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROHCTHLORFKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)OCC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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